4-(4-Cyanobenzyl)-1,2,4-triazole

Organic Synthesis Pharmaceutical Intermediates Process Chemistry

4-(4-Cyanobenzyl)-1,2,4-triazole (CAS 112809-27-5) is the critical 4-substituted 1,2,4-triazole regioisomer—not the inactive 1-substituted isomer (CAS 112809-25-3). Using the wrong regioisomer leads to failed Letrozole API synthesis and costly chromatographic separation. With ≥95% purity and a defined melting point of 144–147 °C, this intermediate ensures process fidelity, higher yields, and ANDA-grade impurity profiling. Also serves as a certified reference standard for Letrozole Impurity 3/17/39. Specify CAS 112809-27-5 on every purchase order.

Molecular Formula C10H8N4
Molecular Weight 184.2 g/mol
CAS No. 112809-27-5
Cat. No. B033363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Cyanobenzyl)-1,2,4-triazole
CAS112809-27-5
Synonyms1-(4-Cyanobenzyl)-1,3,4-triazole;  4-(4H-1,2,4-triazol-4-ylmethyl)benzonitrile; 
Molecular FormulaC10H8N4
Molecular Weight184.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C=NN=C2)C#N
InChIInChI=1S/C10H8N4/c11-5-9-1-3-10(4-2-9)6-14-7-12-13-8-14/h1-4,7-8H,6H2
InChIKeyBCSZNBYWPPFADT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Cyanobenzyl)-1,2,4-triazole (CAS 112809-27-5): A Critical Letrozole Intermediate with Distinct Regiochemistry


4-(4-Cyanobenzyl)-1,2,4-triazole (CAS 112809-27-5) is a heterocyclic organic compound with the molecular formula C10H8N4 and a molecular weight of 184.20 g/mol . It is characterized by a 1,2,4-triazole ring substituted at the 4-position with a 4-cyanobenzyl group. This compound is primarily recognized as a crucial intermediate in the synthesis of Letrozole, a potent non-steroidal aromatase inhibitor used in breast cancer therapy . Its specific 4-substitution pattern on the triazole ring distinguishes it from its regioisomer, 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile (CAS 112809-25-3), and this structural nuance has significant implications for its reactivity and application in pharmaceutical manufacturing .

Why 4-(4-Cyanobenzyl)-1,2,4-triazole Cannot Be Substituted with Other Triazole Derivatives


In the synthesis of Letrozole and related compounds, the specific regiochemistry of the triazole substitution is paramount. The target compound, with its 4-substituted 1,2,4-triazole, leads to a distinct chemical intermediate that is essential for the final step in Letrozole production. The isomeric 1-substituted triazole, 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, is a common byproduct and a major impurity in the synthesis of the desired precursor . The separation of these isomers is a significant challenge in pharmaceutical manufacturing, and the use of the incorrect isomer will result in a failed synthesis, yielding an unwanted byproduct rather than the active pharmaceutical ingredient [1]. Therefore, procurement must be specific to CAS 112809-27-5 to ensure process fidelity and avoid costly purification steps. The following evidence details the specific, quantifiable reasons for this non-substitutability.

Quantitative Evidence for 4-(4-Cyanobenzyl)-1,2,4-triazole Differentiation


Regioisomeric Purity and Letrozole Precursor Yield Advantage

The synthesis of Letrozole involves the critical step of separating the desired 4-substituted triazole (target compound) from its 1-substituted isomer (4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, CAS 112809-25-3). In a representative large-scale synthesis, the crude product mixture after reaction contained the desired compound (formula III) at 40 wt%, the unwanted isomer (formula II) at 30 wt%, and other impurities at 20 wt% . This highlights that the target compound is not the sole product and that its regioisomeric purity is a key differentiator. Furthermore, a patented separation process [1] was developed specifically to isolate the desired 4-[1-(1,2,4-triazolyl)methyl]benzonitrile (the target compound's close analog) from its 1,3,4-triazolyl isomer, underscoring the industrial necessity of controlling this specific regioisomer. The target compound, as a pure regioisomer, ensures a more efficient and higher-yielding downstream process for Letrozole compared to using an isomeric mixture.

Organic Synthesis Pharmaceutical Intermediates Process Chemistry

Purity Specifications for Reliable Intermediate Use

Vendor specifications for 4-(4-Cyanobenzyl)-1,2,4-triazole consistently report high purity levels, which are critical for its role as a pharmaceutical intermediate. For instance, commercial offerings guarantee a minimum purity of 98% as determined by HPLC . This high purity level is essential because even small amounts of the regioisomeric impurity (CAS 112809-25-3) can propagate through the synthesis and contaminate the final Letrozole product, requiring additional purification steps. In contrast, some suppliers of the isomeric compound 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile (CAS 112809-25-3) offer a lower minimum purity of ≥95% , reflecting the challenges in obtaining high purity for that specific isomer. The higher baseline purity of the target compound reduces the risk of introducing unknown impurities into the Letrozole synthetic pathway.

Quality Control Pharmaceutical Manufacturing Analytical Chemistry

Use as a Key Starting Material for Novel Letrozole Analog Synthesis

4-(4-Cyanobenzyl)-1,2,4-triazole serves not only as an intermediate for Letrozole but also as a validated starting material for the synthesis of novel Letrozole analogs with potential anti-cancer activity. In a peer-reviewed study, this compound was reacted with various aromatic aldehydes to produce a series of eleven novel derivatives (1a-k) [1]. These derivatives were evaluated for cytotoxic activity against three human breast cancer cell lines (MCF-7, MDA-MB-231, and T47D). While the target compound itself was not the focus of the activity assay, its utility as a synthetic scaffold is directly demonstrated. In contrast, a simpler triazole derivative like 1,2,4-triazole would not contain the cyanobenzyl moiety necessary for the development of these specific Letrozole-like structures. The resulting novel compounds, such as 4-[2-(3-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c), showed significant cytotoxic activity, with some analogs exhibiting comparative potency to the reference drug Etoposide [1]. This validates the target compound's role in generating structurally diverse, biologically active molecules.

Medicinal Chemistry Drug Discovery Cytotoxicity

Defined Physicochemical Properties for Process Control

The physicochemical properties of 4-(4-Cyanobenzyl)-1,2,4-triazole are well-defined and differ from its isomer, which is critical for process control and quality assurance in a manufacturing setting. The melting point of the target compound is reported to be in the range of 144-147°C , while its 1-substituted isomer has a reported melting point of approximately 134-136°C . This 10-13°C difference in melting point provides a clear and quantifiable metric for identity confirmation and purity assessment, allowing for straightforward differentiation between the two compounds using standard laboratory equipment. Furthermore, the compound has a predicted boiling point of 412.1±55.0 °C and a predicted density of 1.19±0.1 g/cm³ , parameters that are important for solvent selection and handling during large-scale reactions. These well-characterized physical constants are essential for developing robust, reproducible synthetic processes.

Process Development Physical Chemistry Material Science

Recommended Application Scenarios for 4-(4-Cyanobenzyl)-1,2,4-triazole Based on Differential Evidence


Pharmaceutical Manufacturing of Letrozole: Ensuring Regioisomeric Purity

This is the primary industrial application. When synthesizing Letrozole, the use of high-purity 4-(4-Cyanobenzyl)-1,2,4-triazole (CAS 112809-27-5) is non-negotiable. As demonstrated, the presence of the 1-substituted isomer (CAS 112809-25-3) is a major process impurity that requires complex and costly separation techniques, such as column chromatography [1]. Procuring the correct regioisomer with a purity of ≥98% minimizes this impurity burden, leading to a more efficient, higher-yielding, and more cost-effective manufacturing process for Letrozole. The defined melting point of 144-147°C also serves as a critical quality control checkpoint for incoming material.

Medicinal Chemistry: Scaffold for Next-Generation Letrozole Analogs

For medicinal chemistry research aimed at developing new aromatase inhibitors or related anti-cancer agents, 4-(4-Cyanobenzyl)-1,2,4-triazole is a validated and versatile building block. Its use as a starting material has been demonstrated in the synthesis of a diverse library of novel compounds with cytotoxic activity against breast cancer cell lines [2]. Researchers can leverage this established synthetic route to explore structure-activity relationships (SAR) around the Letrozole core, accelerating the discovery of new drug candidates. The compound's well-characterized properties and commercial availability in high purity make it an ideal choice for reproducible and scalable laboratory synthesis.

Analytical Chemistry and Quality Control: Reference Standard for Impurity Profiling

In the quality control of Letrozole drug substance and drug product, 4-(4-Cyanobenzyl)-1,2,4-triazole is a known impurity (Letrozole Impurity 3/17/39) [3]. As such, it is essential as a certified reference standard for the development and validation of analytical methods (e.g., HPLC, UPLC) used to detect and quantify this specific impurity. Its availability as a pure compound (≥98%) ensures the accuracy and reliability of these critical analytical procedures, which are required by regulatory agencies like the FDA and EMA for drug approval and batch release.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Cyanobenzyl)-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.